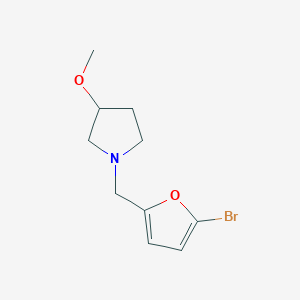![molecular formula C18H27N3O3S2 B2594415 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide CAS No. 932967-90-3](/img/structure/B2594415.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring can give rise to benzo derivatives . The compound also contains butyl, isopentyl, and acetamide groups.Physical and Chemical Properties Analysis
The molecular weight of this compound is 417.54. Other specific physical and chemical properties are not available from the search results.Scientific Research Applications
Toxicological Evaluation
The toxicological evaluation of related thiadiazine compounds, such as those with modifying properties for food and beverage applications, indicates a comprehensive safety profile. These compounds exhibit minimal oxidative metabolism, rapid elimination, no genotoxic concerns, and no adverse effects on fetal morphology at high doses, suggesting their safety for use in food applications (Arthur et al., 2015).
Anticancer Activities
Thiadiazine derivatives have been explored for their anticancer activities. For example, new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones demonstrated moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. This suggests the potential of thiadiazine derivatives in cancer therapy (Kamal et al., 2011).
Antitumor and Antioxidant Evaluation
Compounds based on the 1,3,4-thiadiazole scaffold have been synthesized and evaluated for their antitumor and antioxidant activities. Some compounds showed promising results, indicating their potential as therapeutic agents (Hamama et al., 2013).
Safety and Hazards
This compound is not intended for human or veterinary use. It is for research use only, suggesting that it may have potential hazards if improperly handled.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
Similar compounds have been reported to act as katp channel activators, which can influence insulin release from pancreatic b cells .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to insulin release and vascular smooth muscle tissue .
Result of Action
Similar compounds have been reported to inhibit insulin release from rat pancreatic b cells .
Biochemical Analysis
Biochemical Properties
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .
Cellular Effects
Related compounds have been reported to have significant effects on various types of cells and cellular processes . For example, some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been found to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
Related compounds have been found to have significant effects at different dosages in animal models .
Metabolic Pathways
Related compounds have been found to interact with various enzymes or cofactors .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds have been found to localize to specific compartments or organelles .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKSHJGPMYVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)


![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2594342.png)


![[5-(Morpholinomethyl)isoxazol-3-yl]methylamine](/img/structure/B2594346.png)

![2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one](/img/structure/B2594348.png)




